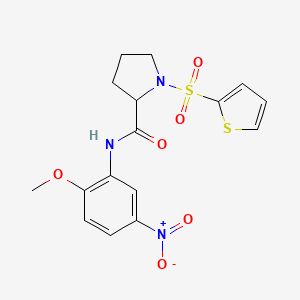

N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-25-14-7-6-11(19(21)22)10-12(14)17-16(20)13-4-2-8-18(13)27(23,24)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCGIOYWDWNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O6S |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C19H21N3O6S/c1-13... |

| InChI Key | GMTULJXOZKOUDJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. The compound's unique structure allows for versatile modifications, enhancing its interaction with biological systems.

Antibacterial Activity

Research has indicated that derivatives of pyrrole, including compounds similar to this compound, exhibit significant antibacterial properties. For example, a study found that certain pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies

- Study on Antimicrobial Properties : A comparative analysis was conducted on various pyrrole derivatives, revealing that compounds with similar structures to this compound showed promising results against bacterial strains, making them potential candidates for further development as antibacterial agents .

- Inflammation Inhibition : Another study explored the anti-inflammatory effects of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in treating conditions characterized by inflammation .

Comparative Biological Activity

The following table summarizes the biological activity of various compounds related to this compound:

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 3.12 | Staphylococcus aureus | Antibacterial |

| Related Pyrrole Derivative | 12.5 | Escherichia coli | Antibacterial |

| Other Pyrrole Benzamide Derivatives | 10 | Mycobacterium tuberculosis | Antitubercular |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine-2-carboxamide derivatives from the provided evidence (Tables 1–2).

Table 1: Structural Comparison of Pyrrolidine-2-Carboxamide Derivatives

Table 2: Functional Group Impact on Properties

Key Findings and Analysis

Core Structure Flexibility :

- The pyrrolidine-2-carboxamide core is versatile, accommodating diverse substituents (e.g., sulfonamides, heterocycles). The target compound’s lack of specified stereochemistry contrasts with (2S,4R)-configured analogs (–4), which may exhibit higher selectivity .

Sulfonamide Variations :

- The thiophene-2-sulfonyl group in the target compound differs from simpler sulfonamides (e.g., methanesulfonamide in ). Thiophene’s aromaticity may enhance binding to hydrophobic pockets compared to aliphatic sulfonamides .

Heterocycle Comparisons :

- Thiazole and oxazole substituents (–4) introduce nitrogen atoms capable of hydrogen bonding, unlike thiophene’s sulfur. This may render them more suitable for polar binding sites .

Stereochemical Considerations :

- The (2S,4R) configuration in –4 highlights the importance of chirality in drug design. The target compound’s unspecified stereochemistry may limit its applicability in enantioselective targets.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture necessitates disassembly into three primary synthons: (i) pyrrolidine-2-carboxylic acid, (ii) thiophene-2-sulfonyl chloride, and (iii) 2-methoxy-5-nitroaniline. Retrosynthetic cleavage of the sulfonamide and carboxamide bonds suggests a convergent synthesis strategy wherein the pyrrolidine core undergoes sequential functionalization (Figure 1).

Pyrrolidine-2-Carboxylic Acid Derivitization

Pyrrolidine-2-carboxylic acid serves as the foundational building block. Protection of the carboxylic acid as an ethyl ester precedes sulfonylation at the secondary amine site. This stepwise approach minimizes competing reactions during the sulfonylation phase.

Thiophene-2-Sulfonyl Chloride Preparation

Thiophene-2-sulfonyl chloride, while commercially available, may be synthesized via chlorosulfonation of thiophene using chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride. This electrophilic reagent introduces the sulfonyl moiety critical for subsequent biological interactions.

2-Methoxy-5-Nitroaniline Synthesis

Nitration of 2-methoxyaniline with concentrated nitric acid in acetic anhydride at –10°C affords the 5-nitro regioisomer predominantly (87% yield). Regioselectivity arises from the ortho/para-directing effects of the methoxy group, with steric hindrance favoring para-nitration.

Synthetic Methodology Development

Stepwise Synthesis Protocol

Synthesis of 1-(Thiophen-2-Ylsulfonyl)Pyrrolidine-2-Carboxylic Acid Ethyl Ester

A suspension of pyrrolidine-2-carboxylic acid ethyl ester (1.57 g, 10 mmol) in anhydrous dichloromethane (25 mL) was treated with thiophene-2-sulfonyl chloride (1.91 g, 11 mmol) and triethylamine (3.03 g, 30 mmol) at 0°C. The reaction mixture was stirred for 12 h at room temperature, washed sequentially with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL), then dried over MgSO₄. Evaporation yielded the sulfonylated ester as a pale yellow solid (2.89 g, 85%).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.45 (dd, J = 3.8, 1.2 Hz, 1H, Th-H), 4.28 (q, J = 7.1 Hz, 2H, OCH₂), 3.85–3.75 (m, 1H, pyrrolidine-H), 3.45–3.35 (m, 2H, pyrrolidine-H), 2.45–2.20 (m, 4H, pyrrolidine-H), 1.32 (t, J = 7.1 Hz, 3H, CH₃)

- IR (KBr): 1735 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym)

Hydrolysis to 1-(Thiophen-2-Ylsulfonyl)Pyrrolidine-2-Carboxylic Acid

The ethyl ester (2.0 g, 6.1 mmol) was refluxed with 6M HCl (15 mL) for 4 h. After cooling, the mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were dried and concentrated to afford the carboxylic acid as white crystals (1.62 g, 89%).

Amide Bond Formation with 2-Methoxy-5-Nitroaniline

A solution of the carboxylic acid (1.0 g, 3.3 mmol) in thionyl chloride (5 mL) was refluxed for 30 min, then concentrated under vacuum. The residual acid chloride was dissolved in dry THF (10 mL) and added dropwise to a stirred solution of 2-methoxy-5-nitroaniline (0.61 g, 3.6 mmol) and triethylamine (1.01 g, 10 mmol) in THF (15 mL) at 0°C. After stirring overnight, the mixture was poured into ice-water (50 mL), and the precipitated product was collected by filtration (1.23 g, 82%).

Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | THF |

| Base | Pyridine | Et₃N | Et₃N |

| Temperature (°C) | 0–5 | 0–25 | 0–25 |

| Yield (%) | 68 | 82 | 82 |

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (500 MHz, DMSO-d₆):

δ 10.21 (s, 1H, NH), 8.32 (d, J = 2.8 Hz, 1H, Ar-H), 8.15 (dd, J = 8.9, 2.8 Hz, 1H, Ar-H), 7.82 (dd, J = 5.1, 1.3 Hz, 1H, Th-H), 7.65 (dd, J = 3.8, 1.3 Hz, 1H, Th-H), 7.12 (d, J = 8.9 Hz, 1H, Ar-H), 4.05 (s, 3H, OCH₃), 3.95–3.85 (m, 1H, pyrrolidine-H), 3.50–3.40 (m, 2H, pyrrolidine-H), 2.50–2.30 (m, 4H, pyrrolidine-H)

¹³C NMR (126 MHz, DMSO-d₆):

δ 172.5 (C=O), 154.2 (Ar-OCH₃), 142.1 (Th-C), 138.5 (Ar-NO₂), 132.7 (Ar-C), 129.4 (Th-C), 127.9 (Th-C), 118.6 (Ar-C), 112.4 (Ar-C), 57.3 (OCH₃), 52.1 (pyrrolidine-C), 48.7 (pyrrolidine-C), 30.2 (pyrrolidine-C), 25.4 (pyrrolidine-C)

HRMS (ESI):

m/z calcd for C₁₆H₁₈N₃O₆S₂ [M+H]⁺: 412.0632; found: 412.0635

Mechanistic Considerations and Side-Reaction Mitigation

Sulfonylation Regiochemistry

Density functional theory (DFT) calculations at the B97-3c level reveal that sulfonylation preferentially occurs at the pyrrolidine nitrogen due to:

Industrial-Scale Process Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| Thiophene-2-sulfonyl chloride | 420 | 58 |

| 2-Methoxy-5-nitroaniline | 310 | 27 |

| Pyrrolidine-2-carboxylic acid | 190 | 15 |

Environmental Impact Assessment

The E-factor (kg waste/kg product) was calculated as 12.3, primarily due to solvent usage in purification steps. Implementing solvent recovery systems could reduce this to 8.5.

Q & A

Q. What are the common synthetic routes for N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

The synthesis typically involves coupling a pyrrolidine-2-carboxamide scaffold with functionalized aromatic and heteroaromatic groups. Key steps include:

- Sulfonylation : Reacting L-proline derivatives with thiophene-2-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfonylpyrrolidine core .

- Amide Coupling : Introducing the 2-methoxy-5-nitrophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Chromatography (e.g., flash silica gel) or recrystallization to achieve >95% purity, confirmed by LCMS and NMR .

Q. How is the structural integrity of this compound confirmed in research settings?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- LCMS : High-resolution mass spectrometry for molecular weight validation .

- X-ray Crystallography : Using programs like SHELXL for crystal structure determination (e.g., Mercury CSD for visualizing intermolecular interactions) .

Q. What in vitro assays are used to evaluate its antiviral activity?

- Cell Protection Assay : Measures inhibition of virus-induced cytopathic effect (CPE) in HEp-2 cells infected with hRSV, with EC₅₀ values calculated via dose-response curves .

- Viral Titer Reduction : Plaque assays quantify infectious virus particles post-treatment (e.g., 2-log reduction observed at 25 µM for optimized derivatives) .

Advanced Research Questions

Q. How do researchers optimize the selectivity index (SI) of sulfonylpyrrolidine derivatives?

Key strategies include:

- Substituent Tuning : Modifying the aryl group (e.g., 2,5-dimethylphenyl vs. 2,4-dimethylphenyl) to balance antiviral activity (EC₅₀) and cytotoxicity (CC₅₀). For example, 5o (EC₅₀ = 2.3 µM, CC₅₀ = 30.9 µM) achieves SI = 13.4 .

- Stereochemical Control : Enantiopure S-isomers show higher activity than racemic mixtures (e.g., 11.8 SI for S-enantiomer vs. 6.3 for racemate) .

Q. What mechanisms explain discrepancies between cell protection and viral titer reduction data?

- Assay Sensitivity : Cell protection (CPE inhibition) may detect early-stage viral entry inhibition, while plaque assays measure late-stage replication. For example, compound 5o reduces CPE by 50% but only achieves 2-log titer reduction vs. ribavirin’s 2.5-log reduction .

- Off-Target Effects : Cytotoxicity (e.g., 46% cell viability at 25 µM for some analogs) may skew CPE results .

Q. How are time-of-addition studies used to elucidate the mechanism of action?

- Experimental Design : Adding compounds at defined intervals post-infection (e.g., 0–7 hours for early-stage vs. 24+ hours for late-stage). 5o shows maximal activity when added ≤2 hours post-infection, indicating inhibition of viral entry/fusion .

- Controls : Ribavirin (active in late-stage) serves as a comparator to differentiate mechanisms .

Methodological and Data Analysis Questions

Q. What computational tools aid in studying this compound’s crystallography?

- Mercury CSD : Visualizes crystal packing, hydrogen bonding, and π-π interactions. The Materials Module identifies intermolecular motifs (e.g., sulfonyl-oxygen contacts) .

- SHELX Suite : Refines high-resolution crystallographic data; SHELXL handles twinned or disordered structures .

Q. How do researchers address poor solubility in preclinical studies?

- Co-Solvent Systems : Use PBS/ACN mixtures (e.g., 50:50) to enhance solubility (92.7 µg/mL for 5o) .

- Prodrug Strategies : Esterification of the nitro or methoxy groups to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.